This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro connection between two rings. Its specific structure includes both nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and biological activity. The IUPAC name reflects its complex architecture, highlighting the presence of both an oxygen atom and a nitrogen atom within the spirocyclic framework.
The synthesis of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- can be represented using various structural formulas:
These representations indicate a complex arrangement of atoms where the spirocyclic framework is evident. The presence of both nitrogen and oxygen atoms within the rings enhances its potential reactivity and interaction with biological targets.
The molecular weight of this compound is approximately 261.35 g/mol, with a melting point that varies based on purity and specific synthesis methods used.
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is involved in various chemical reactions:
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles are frequently employed in these reactions. The outcomes depend heavily on the specific reagents and conditions utilized during each reaction.
The mechanism of action for 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- primarily involves its role as an inhibitor of MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for bacterial survival as it plays a crucial role in lipid transport across bacterial membranes. By inhibiting MmpL3, this compound disrupts lipid metabolism in bacteria, leading to impaired growth and potential cell death .
The potential applications for 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- are extensive:
The 1-oxa-9-azaspiro[5.5]undecane scaffold is a chemically distinctive bicyclic structure characterized by two fused six-membered rings sharing a central spiro carbon atom (position 9). This architecture imposes significant three-dimensional rigidity, influencing both physicochemical properties and biological interactions. The "1-oxa" prefix denotes an oxygen atom within the tetrahydropyran ring (positions 1-5), while "9-aza" signifies a nitrogen atom within the piperidine ring (positions 9-13). The "[5.5]" descriptor specifies that both rings contain five atoms between the spiro center and the heteroatoms. Systematic naming follows IUPAC spiro compound rules: the primary ring (containing the highest priority heteroatom, oxygen) is named first, followed by the secondary aza ring [1] [2] [10].
Functionalization significantly alters molecular behavior. For example:
Table 1: Structural Variations of 1-Oxa-9-azaspiro[5.5]undecane Core
Compound Name | CAS Number | Substituents | Molecular Formula |
---|---|---|---|
1-Oxa-9-azaspiro[5.5]undecane | 42578-08-5 | None | C₉H₁₇NO |
1-Oxa-9-azaspiro[5.5]undecane oxalate | 1416354-30-7 | Oxalate salt | C₁₁H₁₉NO₅ |
1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8 | HCl salt | C₉H₁₈ClNO |
9-Ethyl-4-oxa-1-azaspiro[5.5]undecane | 1859476-72-4 | Ethyl at N1 | C₁₁H₂₁NO |
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol | 2098091-30-4 | OH at C4, NH₂ at N9 | C₉H₁₈N₂O₂ |
Derivatives of this scaffold exhibit diverse bioactivities tied to their structural modifications:
Table 2: Pharmacological Profiles of Key Derivatives
Biological Target | Derivative Structure | Key Activity | Reference |
---|---|---|---|
MmpL3 (M. tuberculosis) | Varied C9 alkyl/aryl groups | MIC ≤ 0.5 µg/mL against H37Rv | [1] |
Sigma-1 (σ₁) Receptors | 4-(2-Fluoroethoxy)benzyl at N9 | Kᵢ = 5.4 ± 0.4 nM; high brain uptake | [7] |
Soluble Epoxide Hydrolase | Trisubstituted urea at N4/N9 | IC₅₀ < 1 nM; oral efficacy in kidney disease models | [9] |
Carbonic Anhydrase | 9-Sulfonamide with diverse peripheries | Nanomolar inhibition of tumor-associated isoforms | [3] |
The nitrogen atom at position 9 serves as a critical vector for structural diversification, directly influencing target engagement, physicochemical properties, and metabolic stability. Introducing phenylmethyl (benzyl) groups at N9 exploits three key advantages:
Synthetic routes typically involve N-alkylation of the spirocyclic amine precursor. For instance, reacting 1-oxa-9-azaspiro[5.5]undecane with benzyl bromide under basic conditions yields the 9-benzyl derivative efficiently. This strategy is scalable and permits late-stage diversification to generate libraries for structure-activity relationship (SAR) studies [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1